molecular formula C9H8Br2N2S B570963 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide CAS No. 113511-22-1

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B570963
CAS No.: 113511-22-1
M. Wt: 336.045
InChI Key: FMKHSRXOMBJZEA-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C9H8Br2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide typically involves the bromination of 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-4-phenyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S.BrH/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKHSRXOMBJZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656487
Record name 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113511-22-1
Record name 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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